7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O3. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The structure of this compound consists of a quinoxaline core with a nitro group at the 7th position, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
It’s known that 3,4-dihydroquinoxalin-2-ones, a class of compounds to which 7-nitro-3,4-dihydro-1h-quinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns . This versatility might contribute to their interaction with various biological targets.
Biochemical Pathways
Given the potential antiviral and anti-inflammatory activities of 3,4-dihydroquinoxalin-2-ones , it can be inferred that these compounds may interact with pathways related to viral replication and inflammation.
Result of Action
The potential therapeutic properties of 3,4-dihydroquinoxalin-2-ones suggest that they may have beneficial effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme nitric oxide synthase (NOS), where it acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound has been shown to interact with glutamate receptors, particularly the NMDA receptor, influencing synaptic transmission and plasticity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NMDA receptor, leading to altered calcium influx and downstream signaling cascades. This modulation can impact gene expression and cellular metabolism, potentially offering neuroprotective effects. In non-neuronal cells, this compound can influence cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA receptor, inhibiting its activity and reducing calcium influx into the cell. This inhibition can prevent excitotoxicity, a process where excessive glutamate causes neuronal damage. Additionally, by inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, which can modulate various signaling pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NMDA receptors and nitric oxide synthase, resulting in lasting changes in cellular function and signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to provide neuroprotective effects by inhibiting excitotoxicity. At higher doses, it can exhibit toxic effects, including neuronal damage and impaired cognitive function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by modulating the activity of nitric oxide synthase and influencing the levels of nitric oxide and related metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, and its distribution is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors. Post-translational modifications and targeting signals can direct it to specific organelles, such as the mitochondria, where it can influence cellular respiration and energy production .
Preparation Methods
The synthesis of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring, followed by nitration to introduce the nitro group at the 7th position . Industrial production methods often employ green chemistry principles to minimize environmental impact and improve yield .
Chemical Reactions Analysis
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions . Major products formed from these reactions include aminoquinoxalines, nitroquinoxalines, and other substituted quinoxalines .
Scientific Research Applications
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but lack the nitro group, resulting in different biological activities.
Quinoxaline-2,3-diones: These derivatives have a dione functionality, which alters their chemical reactivity and pharmacological properties.
Nitroquinoxalines: Compounds with nitro groups at different positions exhibit varying degrees of biological activity and chemical stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-52-1 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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